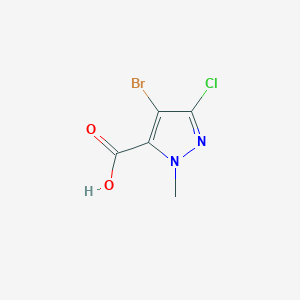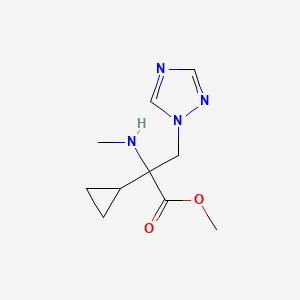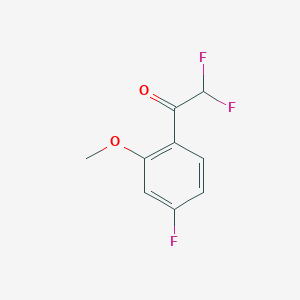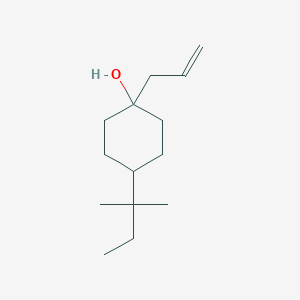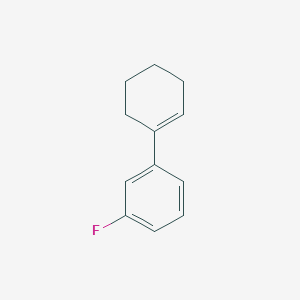
1-(Cyclohex-1-en-1-yl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohex-1-en-1-yl)-3-fluorobenzene is an organic compound that features a cyclohexene ring attached to a fluorobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-3-fluorobenzene typically involves the reaction of cyclohexene with 3-fluorobenzene under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with 3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of 1-(cyclohexyl)-3-fluorobenzene.
Substitution: Formation of various substituted fluorobenzenes depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Cyclohex-1-en-1-yl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-fluorobenzene depends on its interaction with molecular targets. The fluorine atom on the benzene ring can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The cyclohexene ring provides structural flexibility, allowing the compound to interact with different molecular pathways.
Comparación Con Compuestos Similares
1-(Cyclohex-1-en-1-yl)benzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Fluorotoluene: Contains a methyl group instead of the cyclohexene ring, leading to different steric and electronic effects.
1-(Cyclohex-1-en-1-yl)-4-fluorobenzene: The fluorine atom is positioned differently, affecting the compound’s overall reactivity and interactions.
Uniqueness: 1-(Cyclohex-1-en-1-yl)-3-fluorobenzene is unique due to the combination of the cyclohexene ring and the fluorine-substituted benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H13F |
|---|---|
Peso molecular |
176.23 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)-3-fluorobenzene |
InChI |
InChI=1S/C12H13F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2 |
Clave InChI |
ILANZEIIZOBABS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




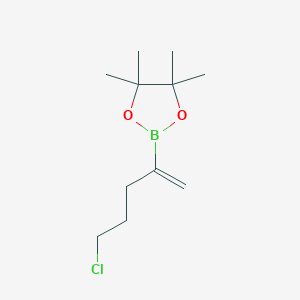
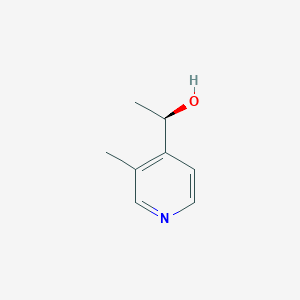

![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
